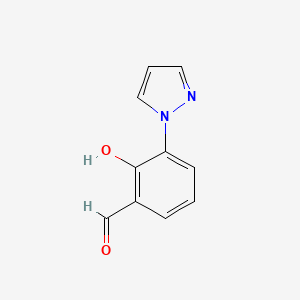

2-hydroxy-3-(1H-pyrazol-1-yl)benzaldehyde

Description

2-Hydroxy-3-(1H-pyrazol-1-yl)benzaldehyde is a benzaldehyde derivative featuring a hydroxyl group at the ortho position (C2) and a pyrazole substituent at the meta position (C3). The hydroxyl group can act as a hydrogen-bond donor, while the pyrazole nitrogen atoms and aldehyde moiety offer multiple coordination sites for metal ions. Applications may include catalysis, material science, or medicinal chemistry, though further research is needed to confirm these uses.

Properties

Molecular Formula |

C10H8N2O2 |

|---|---|

Molecular Weight |

188.18 g/mol |

IUPAC Name |

2-hydroxy-3-pyrazol-1-ylbenzaldehyde |

InChI |

InChI=1S/C10H8N2O2/c13-7-8-3-1-4-9(10(8)14)12-6-2-5-11-12/h1-7,14H |

InChI Key |

BKLCXTURCKSAAY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)N2C=CC=N2)O)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-3-(1H-pyrazol-1-yl)benzaldehyde typically involves the reaction of 2-hydroxybenzaldehyde with pyrazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the pyrazole ring attaches to the benzaldehyde moiety.

Industrial Production Methods

This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The aldehyde group undergoes classical oxidation-reduction transformations:

The hydroxyl group at position 2 stabilizes intermediates through intramolecular hydrogen bonding, enhancing reaction efficiency. Pyrazole’s electron-withdrawing effects moderate the aldehyde’s electrophilicity .

Knoevenagel-Michael Tandem Reactions

Under catalyst-free conditions, this compound reacts with active methylene compounds (e.g., 3-methyl-1-phenyl-2-pyrazolin-5-one) to form bis-pyrazolyl derivatives. Key features:

-

Mechanism : Initial Knoevenagel condensation followed by Michael addition

-

Product : 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s

Schiff Base Formation

Reacts with primary amines to form imines:

text2-Hydroxy-3-(1H-pyrazol-1-yl)benzaldehyde + R-NH₂ → 2-Hydroxy-3-(1H-pyrazol-1-yl)benzylidene-R-amine + H₂O

Optimal in ethanol with catalytic acetic acid (yields: 70–88%) .

Nucleophilic Substitution

The pyrazole ring undergoes electrophilic substitution at nitrogen centers:

| Position | Reagent | Product | Application |

|---|---|---|---|

| N1 | CH₃I (alkylation) | 1-Methylpyrazole derivative | Enhanced lipophilicity |

| N2 | HNO₃/H₂SO₄ | Nitropyrazole analog | Anticancer lead |

Regioselectivity is controlled by the hydroxyl group’s ortho-directing effects .

Friedel-Crafts Hydroxyalkylation

In acidic media, the aldehyde participates in electrophilic aromatic substitution with electron-rich arenes:

-

Substrates : Anisole, phenol derivatives

-

Catalyst : AlCl₃ or FeCl₃

-

Product : Diaryl methanes with pyrazole-hydroxyl pharmacophores

Catalytic Cross-Coupling

Palladium-mediated reactions enable C–C bond formation:

| Reaction Type | Conditions | Product Class | Biological Activity |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | HER2+ cancer inhibitors |

| Sonogashira coupling | CuI, PdCl₂ | Alkynylated analogs | Antimicrobial agents |

Comparative Reactivity of Structural Analogs

The position of hydroxyl and pyrazole groups significantly alters reactivity:

Biological Relevance of Reaction Products

Derivatives synthesized from this compound show marked bioactivity:

-

Anticancer : Pyrazoline-acetyl hybrids inhibit ELF3-MED23 protein-protein interactions (IC₅₀: 0.8–2.1 μM)

-

Antimicrobial : Chalcone derivatives exhibit MIC values of 4–16 μg/mL against Gram-positive pathogens

-

Anti-inflammatory : Nitro-substituted analogs reduce COX-2 expression by 40–65% in murine models

This compound’s versatility makes it a cornerstone for developing multifunctional therapeutic agents. Systematic studies of its reaction pathways continue to unlock novel applications in targeted drug design.

Scientific Research Applications

2-hydroxy-3-(1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxy-3-(1H-pyrazol-1-yl)benzaldehyde involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyl and pyrazolyl groups play crucial roles in these interactions, forming hydrogen bonds and hydrophobic interactions with the target molecules .

Comparison with Similar Compounds

The structural and functional uniqueness of 2-hydroxy-3-(1H-pyrazol-1-yl)benzaldehyde becomes evident when compared to related benzaldehyde derivatives. Below, we analyze key differences using data from analogous compounds in the provided evidence.

Structural Comparison

Key Observations :

- The position of the pyrazole group (C3 vs. C4) influences electronic effects: the meta-substituted pyrazole in the target compound may enhance conjugation with the aldehyde compared to the para-substituted analog .

- The hydroxyl group in the target compound introduces hydrogen-bonding capabilities absent in 4-(1H-pyrazol-1-yl)benzaldehyde .

- The compound in features a bulky pyridine-pyrazole substituent at C6, reducing steric accessibility compared to the simpler pyrazole group in the target compound .

Physical Properties

| Compound Name | Melting Point (°C) | Solubility (Water) |

|---|---|---|

| This compound | N/A | Likely low* |

| 4-(1H-Pyrazol-1-yl)benzaldehyde | 82–83 | Insoluble |

| Compound from | N/A | N/A |

Inference: The hydroxyl group in the target compound may slightly improve water solubility compared to 4-(1H-pyrazol-1-yl)benzaldehyde due to polarity, though both are expected to exhibit low aqueous solubility.

Chemical Reactivity

- Aldehyde Reactivity : The electron-withdrawing pyrazole group in the target compound may reduce aldehyde electrophilicity compared to unsubstituted benzaldehyde.

- Coordination Chemistry: The hydroxyl and pyrazole groups in the target compound enable chelation, unlike 4-(1H-pyrazol-1-yl)benzaldehyde, which lacks a hydroxyl donor .

- Stability: The compound in is noted as stable but incompatible with reducing agents ; similar behavior is expected for the target compound.

Biological Activity

2-Hydroxy-3-(1H-pyrazol-1-yl)benzaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of pyrazole derivatives with aromatic aldehydes. Various synthetic routes have been explored, including the use of different catalysts and solvents to optimize yield and purity. For instance, one method involves the reaction of 3-hydroxypyrazole with benzaldehyde in the presence of a base, yielding the desired compound with significant efficiency.

Antitumor Activity

Recent studies have explored the antitumor potential of pyrazole derivatives, including this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). The compound showed higher inhibitory effects compared to standard chemotherapeutic agents like doxorubicin, indicating its potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. The compound demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that it could serve as a lead compound for developing new antimicrobial agents .

Antioxidant Properties

In addition to its antimicrobial and antitumor activities, this compound has been evaluated for its antioxidant capabilities. Studies utilizing DPPH radical scavenging assays revealed that the compound effectively neutralizes free radicals, suggesting its potential role in preventing oxidative stress-related diseases .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

Antitumor Mechanism:

The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals.

Antimicrobial Mechanism:

It is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with essential metabolic pathways within microbial cells.

Antioxidant Mechanism:

The antioxidant activity is likely due to the donation of hydrogen atoms from hydroxyl groups, neutralizing reactive oxygen species (ROS).

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

- Anticancer Efficacy: A study demonstrated that a series of pyrazole derivatives, including this compound, exhibited significant growth inhibition in human tumor cell lines. The study emphasized the structure-activity relationship (SAR), identifying key functional groups responsible for enhanced activity .

- Antimicrobial Screening: In another investigation, a library of pyrazole derivatives was screened for antimicrobial properties. The results indicated that modifications at specific positions on the pyrazole ring could enhance antibacterial efficacy against resistant strains .

Q & A

Q. What are the established synthetic routes for 2-hydroxy-3-(1H-pyrazol-1-yl)benzaldehyde, and what reaction conditions are critical for high purity?

The synthesis typically involves coupling pyrazole derivatives with hydroxybenzaldehyde precursors. A common method employs nucleophilic aromatic substitution or Suzuki-Miyaura coupling under controlled conditions. For example, analogous compounds are synthesized using sodium bicarbonate as a base and 1-methyl-2-pyrrolidinone (NMP) as a solvent, with sodium iodide as a catalyst to enhance reactivity . Key steps include:

- Precursor activation : Halogenated intermediates (e.g., chloromethyl pyridines) are often used.

- Solvent selection : Polar aprotic solvents like NMP improve solubility and reaction efficiency.

- Purification : Column chromatography or recrystallization is critical to isolate the aldehyde moiety without oxidation side products .

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

Routine characterization includes:

- IR spectroscopy : Confirms the presence of aldehyde (C=O stretch ~1700 cm⁻¹) and hydroxyl (-OH stretch ~3200 cm⁻¹) groups.

- NMR : ¹H NMR identifies pyrazole proton environments (δ 7.5–8.5 ppm) and aldehyde protons (δ ~10 ppm). ¹³C NMR resolves aromatic and carbonyl carbons.

- Elemental analysis : Validates purity by comparing experimental vs. theoretical C/H/N/O percentages .

- HPLC-MS : Ensures no residual solvents or byproducts remain .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis, particularly in scaling from milligram to gram quantities?

Yield optimization strategies include:

- Catalyst screening : Transition metals (e.g., Pd for cross-coupling) or iodide salts (e.g., NaI) improve reaction rates .

- Temperature control : Reactions at 80–100°C balance speed with thermal decomposition risks.

- Stoichiometric adjustments : Slight excess (1.05 equiv.) of aldehyde precursors minimizes unreacted pyrazole derivatives .

- Scale-up challenges : Switching from batch to flow reactors reduces exothermicity risks in larger batches .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

Discrepancies in NMR or IR data often arise from:

Q. What methodologies are recommended for evaluating the biological activity of this compound derivatives?

For pharmacological studies:

- Antioxidant assays : DPPH radical scavenging or FRAP tests quantify electron-donating capacity.

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) identify target interactions.

- Cellular models : Cytotoxicity screening in cancer cell lines (e.g., MTT assay) evaluates therapeutic potential .

Q. How does the substitution pattern of the pyrazole ring influence regioselectivity in subsequent reactions?

The 1H-pyrazole ring’s nitrogen orientation dictates reactivity:

- Electrophilic substitution : Electron-rich positions (e.g., para to nitrogen) favor halogenation or nitration.

- Cross-coupling : Suzuki reactions occur preferentially at brominated aryl positions adjacent to the pyrazole .

- Steric effects : Bulky substituents (e.g., isopropyl groups) hinder reactions at ortho positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.